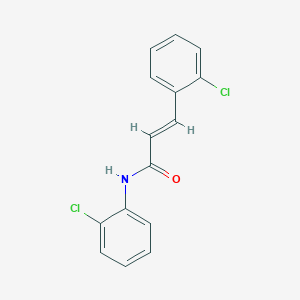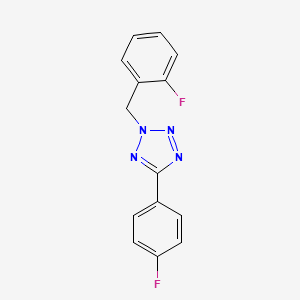![molecular formula C14H10ClNO3S B5593438 2-[(4-chlorophenyl)sulfonyl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B5593438.png)
2-[(4-chlorophenyl)sulfonyl]-3-(5-methyl-2-furyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfonyl]-3-(5-methyl-2-furyl)acrylonitrile is a useful research compound. Its molecular formula is C14H10ClNO3S and its molecular weight is 307.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.0069920 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Branching Density Manipulation
Phosphine-sulfonate-based Pd and Ni complexes are pivotal in ethylene polymerization and copolymerizations with polar functionalized comonomers. Research has explored modifying ligand structures to enhance catalyst properties. Incorporating a heterocyclic unit into the phosphine-sulfonate ligand framework significantly impacts the polymerization activity and the microstructure of the resulting polyethylene, with furyl-derived catalysts demonstrating high activities. The interactions between heteroatoms and metal centers, as well as π–π stacking within the ligand, are crucial for catalyst performance (Yang, Xiong, & Chen, 2017).
Furan Compound Syntheses
The synthesis of furan compounds, including derivatives of 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid, showcases the versatility of furan chemistry. These compounds are synthesized through reactions involving cis- and trans-isomerization, showcasing the intricate chemistry of furan derivatives and their potential applications in various chemical syntheses (Hirao, Kato, & Kozakura, 1973).
Anti-malarial Agent Development
The development of novel anti-malarial agents has led to the synthesis of [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone derivatives. These compounds exhibit significant activity against multi-drug resistant Plasmodium falciparum strains, highlighting their potential as lead compounds for anti-malarial drugs (Wiesner et al., 2003).
Therapeutic Agent Synthesis
The synthesis of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones through a linear bi-step approach showcases their potential as therapeutic agents. These compounds demonstrate inhibitory activity against the α-glucosidase enzyme, along with evaluations of their hemolytic and cytotoxic profiles, indicating their potential pharmaceutical applications (Abbasi et al., 2019).
Mechanism of Action
Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
As with any chemical, handling this compound would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid skin and eye contact, inhalation, and ingestion. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (like gloves and safety glasses) should be used .
Future Directions
Future research on this compound could involve exploring its potential uses. For example, it could be studied as a potential pharmaceutical, given its complex structure and the presence of several functional groups that are common in drug molecules. Alternatively, it could be used as a building block in the synthesis of other complex organic compounds .
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(5-methylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c1-10-2-5-12(19-10)8-14(9-16)20(17,18)13-6-3-11(15)4-7-13/h2-8H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWLNOVREMUAPA-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)

![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)
![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)
![(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5593411.png)
![3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one](/img/structure/B5593412.png)

![1-(2-aminoethyl)-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5593446.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5593452.png)
![1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5593461.png)

